N-(3-acetylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide
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Overview
Description
N-(3-acetylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an acetyl group, a chlorophenyl group, and a sulfonyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-acetylphenylamine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethylglycine to form the final product. The reaction conditions often include controlled temperatures and the use of solvents like dichloromethane to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetylphenyl)-N’-(4-chlorophenyl)urea: Similar structure but with a urea group instead of a glycinamide group.
N-(4-acetylphenyl)-N’-(3-chlorophenyl)urea: Similar structure but with different positions of the acetyl and chlorophenyl groups.
Uniqueness
N-(3-acetylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide is unique due to the presence of both sulfonyl and glycinamide groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for research and industrial use.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[(4-chlorophenyl)sulfonyl-ethylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-3-21(26(24,25)17-9-7-15(19)8-10-17)12-18(23)20-16-6-4-5-14(11-16)13(2)22/h4-11H,3,12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQGHXLXLAMGAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=CC(=C1)C(=O)C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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